Naphtho[2,3-a]pyrene
Overview
Description
Naphtho[2,3-a]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₄H₁₄. It is composed of fused benzene and naphthalene rings, forming a complex structure. This compound is known for its presence in environmental pollutants, particularly those resulting from incomplete combustion processes such as fossil fuel burning and industrial emissions .
Mechanism of Action
Target of Action
Naphtho[2,3-a]pyrene (NP) is a polycyclic aromatic hydrocarbon
Mode of Action
They can intercalate into DNA, disrupting its structure and interfering with replication and transcription processes .
Biochemical Pathways
Polycyclic aromatic hydrocarbons are known to induce oxidative stress and inflammation, potentially affecting multiple signaling pathways within the cell .
Result of Action
They are also associated with carcinogenic effects .
Action Environment
The action, efficacy, and stability of NP can be influenced by various environmental factors. For instance, its photolysis has been investigated under broadband ultraviolet/visible radiation . Moreover, its behavior in an ultrahigh vacuum environment has been studied, showing the formation of chiral domains .
Biochemical Analysis
Cellular Effects
Naphtho[2,3-a]pyrene has been investigated for its effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-a]pyrene can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the cyclodehydrogenation of specific aromatic precursors can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of complex organic materials. This process requires controlled high-temperature conditions to ensure the formation of the desired polycyclic aromatic hydrocarbon .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-a]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Naphtho[2,3-a]pyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of environmental pollutants on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in cancer research.
Comparison with Similar Compounds
Pyrene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.
Benzo[a]pyrene: Known for its potent carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with similar environmental and biological impacts.
Uniqueness: Naphtho[2,3-a]pyrene is unique due to its specific ring structure, which influences its chemical reactivity and biological interactions. Its distinct arrangement of fused rings differentiates it from other polycyclic aromatic hydrocarbons, affecting its physical and chemical properties .
Properties
IUPAC Name |
hexacyclo[14.6.2.02,11.04,9.013,23.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-5-18-14-22-20(12-17(18)4-1)13-19-9-8-15-6-3-7-16-10-11-21(22)24(19)23(15)16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSJLZJXXUBRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C=CC6=C5C(=CC=C6)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173262 | |
Record name | Naphtho(2,1,8-qra)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196-42-9 | |
Record name | Naphtho[2,3-a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(2,3-a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000196429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,1,8-qra)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[2,3-a]pyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Naphtho[2,3-a]pyrene has a molecular formula of C24H14 and a molecular weight of 302.37 g/mol.
A: Researchers frequently utilize techniques like Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry to characterize this compound. UV-Vis absorbance spectra are particularly valuable for identification, with characteristic peaks aiding in distinguishing this compound from other polycyclic aromatic hydrocarbons (PAHs) []. []
A: Studies show this compound exhibits strong interactions with gold (Au) surfaces, particularly Au(111). This interaction leads to charge transfer from the molecule to the gold substrate, resulting in the formation of a Schottky junction with a large interface dipole (0.99 eV) []. This interaction significantly influences the self-assembly and chiral ordering of this compound on the surface. []
A: Although achiral in the gas phase, this compound becomes chiral upon adsorption onto metal surfaces like Au(111) and Cu(111) [, , ]. This surface-induced chirality stems from the molecule's specific adsorption geometry and leads to the formation of chiral domains on the surface. []
A: this compound self-assembles into a variety of ordered structures on surfaces like Au(111) and Cu(111). These structures range from simple two-dimensional ordered arrangements [] to more complex chiral domains and even hierarchical chiral architectures on Cu(111) depending on factors like packing density and temperature. []
A: Moderate temperature treatments (around 500 K) can significantly alter the interaction between this compound films and the underlying Au(111) surface []. These treatments induce structural rearrangements in both the organic film and the metal surface, leading to a new equilibrium structure that differs from the room temperature configuration. []
A: Yes, High-Speed Vibration Milling (HSVM) enables the solid-state [4+2] cycloaddition of this compound with fullerene C60. This reaction yields the corresponding cycloadduct, showcasing the potential for solid-state synthesis of this compound derivatives [].
A: Studies on the photolysis of this compound radical cations reveal that the molecule is inherently unstable under broadband ultraviolet/visible radiation. Exposure to such radiation results in complete dehydrogenation, ultimately yielding the bare carbon cluster cation C+24 []. This finding holds implications for the stability of PAH cations, including this compound, in astrophysical environments.
A: this compound demonstrates the ability to inhibit gap-junctional intercellular communication (GJIC) []. This type of communication plays a crucial role in regulating cell growth and differentiation. While the potency of this compound in GJIC inhibition is lower compared to some other PAHs, its presence in environmental samples warrants attention due to potential implications for cell proliferation and tumor promotion. []
A: Several analytical techniques are employed for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible absorbance and mass spectrometric detection are commonly used for separating and identifying this compound in complex mixtures, like those obtained from pyrolysis experiments. [, ]
A: Yes, this compound is detected in various environmental samples, including coal tar, soil, and water. Its presence in these matrices raises concerns due to its potential human health risks and necessitates the development of sensitive and selective analytical methods for its detection and quantification. [, , , ]
A: this compound shows promise as a multifunctional organic semiconductor. Its electronic properties make it suitable for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs) []. Further research in this area could lead to the development of efficient and cost-effective organic electronic devices.
A: Yes, this compound can serve as a fluorescent probe in biophysical studies. It exhibits a preference for the liquid-ordered (lo) phase in model membrane systems like giant unilamellar vesicles composed of DOPC/DPPC/cholesterol []. This property allows researchers to visualize and study raft-like domains in model membranes, providing insights into membrane organization and dynamics.
A: Adding this compound to coal blends significantly enhances coke strength. This enhancement is attributed to its large aromatic ring system, which facilitates co-fusion with coal particles during coking. This co-fusion process suppresses the formation of large pores in the resulting coke, ultimately leading to increased strength [].
A: Research on alternative materials with similar properties to this compound is an ongoing endeavor. Factors like cost, performance, and environmental impact need to be considered when exploring substitutes. For instance, while other PAHs might exhibit comparable GJIC inhibition activity, their overall toxicological profiles and environmental persistence may differ significantly from this compound. []
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